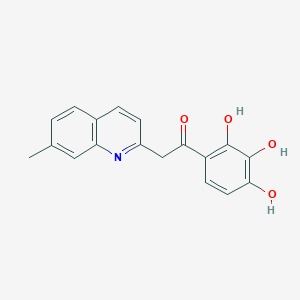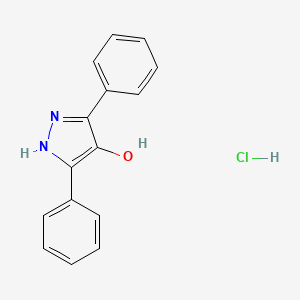![molecular formula C10H11BrClFO B14592873 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene CAS No. 61151-59-5](/img/structure/B14592873.png)
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene typically involves multiple steps. One common method includes the reaction of 3-fluorobenzene with 2-bromoethanol in the presence of a base to form an intermediate compound. This intermediate is then reacted with 2-chloroethanol under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.
Applications De Recherche Scientifique
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or DNA, affecting their function and activity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(2-chloroethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-ethoxyethane
Uniqueness
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene is unique due to the presence of both bromine and chlorine atoms, as well as a fluorine atom on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The presence of these halogens also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
61151-59-5 |
|---|---|
Formule moléculaire |
C10H11BrClFO |
Poids moléculaire |
281.55 g/mol |
Nom IUPAC |
1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C10H11BrClFO/c11-7-10(14-5-4-12)8-2-1-3-9(13)6-8/h1-3,6,10H,4-5,7H2 |
Clé InChI |
NQMHBMDUVIXDMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(CBr)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)


![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)

![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)


![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)

